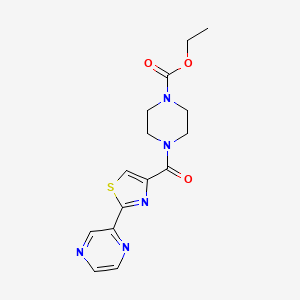

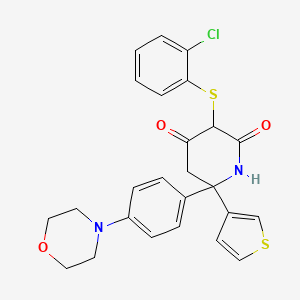

4-(2-(吡嗪-2-基)噻唑-4-羰基)哌嗪-1-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-(2-(pyrazin-2-yl)thiazole-4-carbonyl)piperazine-1-carboxylate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds, which are derivatives of pyrazole. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and agriculture. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates have been synthesized for their potential use in pharmaceuticals , while others like ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate serve as intermediates in pesticide synthesis .

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves cyclocondensation reactions, as seen in the efficient and regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates . These reactions can be enhanced by ultrasound irradiation, which significantly reduces reaction times and improves yields . Another example is the synthesis of ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, which uses hydrazinolysis and cyclization starting from 2,3-dichloropyridine, achieving a total yield of 43.1% .

Molecular Structure Analysis

The molecular structures of pyrazole derivatives are often confirmed using crystallographic data . For instance, the structure of ethyl 1H-pyrazole-3-carboxylates was supported by such data . Additionally, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea was studied, and the resulting product's structure was confirmed by X-ray analysis .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For example, ethyl 3-amino-5-phenylpyrazole-4-carboxylate was diazotized and coupled with different reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . Another interesting reaction is the ANRORC rearrangement involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates and thiourea, which leads to the formation of N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. While the provided papers do not detail the specific properties of ethyl 4-(2-(pyrazin-2-yl)thiazole-4-carbonyl)piperazine-1-carboxylate, they do provide insights into the properties of similar compounds. For example, the solubility and stability of these compounds can be inferred from their synthesis methods, such as the solvent-free hydrazinolysis process . Additionally, the regioselectivity and yields reported in the synthesis methods suggest a level of control over the chemical properties of the synthesized compounds .

科学研究应用

合成和生物活性

一些研究集中于合成结构与4-(2-(吡嗪-2-基)噻唑-4-羰基)哌嗪-1-羧酸乙酯密切相关的化合物,并探索其生物活性。例如,含有青霉烷酸或头孢菌酸部分的杂合分子的微波辅助合成考察了它们的抗菌、抗脂酶和抗脲酶活性。其中一些合成的化合物对被测微生物表现出中等至良好的抗菌活性,展示了在开发新型抗菌剂中的潜在应用 (Başoğlu et al., 2013)。

抗结核活性

噻唑-氨基哌啶杂合类似物作为新型结核分枝杆菌GyrB抑制剂的设计和合成突出了此类化合物治疗结核病的潜力。其中一种合成的化合物对所有测试表现出有希望的活性,包括抑制结核分枝杆菌耻垢分枝杆菌GyrB ATP酶和结核分枝杆菌DNA拓扑异构酶,表明这些化合物在开发新型抗结核药物中发挥作用 (Jeankumar et al., 2013)。

抗癌潜力

苯并呋喃和苯并[d]异噻唑衍生物的合成和生物筛选研究以抑制结核分枝杆菌DNA GyrB也证明了类似化合物的抗癌潜力。这些研究已经发现了有希望的抑制剂,它们对结核分枝杆菌具有显著活性,并且在真核细胞中没有细胞毒性,表明它们适合作为抗癌剂进一步探索 (Reddy et al., 2014)。

分子合成和结构分析

4-(氯甲基)吡唑并-[5,1-c][1,2,4]三嗪-3-羧酸乙酯与硫脲的意外反应,涉及ANRORC重排和N-甲酰化,强调了涉及类似化合物的化学反应的复杂性和有趣的结果。这项研究提供了对反应机理和结构分析的宝贵见解,有助于更广泛地理解化学合成 (Ledenyova et al., 2018)。

作用机制

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .

Biochemical Pathways

Thiazoles, which are part of the compound’s structure, are found in many biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .

Pharmacokinetics

Similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells , indicating some level of bioavailability.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .

Action Environment

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence the compound’s action and efficacy.

属性

IUPAC Name |

ethyl 4-(2-pyrazin-2-yl-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O3S/c1-2-23-15(22)20-7-5-19(6-8-20)14(21)12-10-24-13(18-12)11-9-16-3-4-17-11/h3-4,9-10H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHVYPNLBFUNPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2503674.png)

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanehydrazide](/img/structure/B2503675.png)

![[N-methyl-N-(pyridine-4-yl)amino]acetic acid hydrochloride](/img/structure/B2503676.png)

![4-[(2-Methylbutanoyl)amino]benzoic acid](/img/structure/B2503688.png)

![3-[(3,4-dichlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2503691.png)

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-phenoxyphenyl)methanone](/img/structure/B2503692.png)

![5-(5-Fluoropyrimidin-4-yl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2503694.png)